molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

Cat. No.: B13421715
M. Wt: 308.83 g/mol
InChI Key: AYZPQJDJFCKNSZ-UHFFFAOYSA-N
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Description

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride, also known as sotalol hydrochloride, is a medication used primarily for the treatment of abnormal heart rhythms. It is a non-selective beta-adrenergic receptor blocker with additional potassium channel blocking properties. This compound is known for its dual action, making it effective in managing both ventricular and atrial arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)phenylmethanesulfonamide with isopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride is unique due to its dual action as both a beta-blocker and a potassium channel blocker. This combination makes it particularly effective in managing a wide range of arrhythmias compared to other compounds that may only target one pathway .

Properties

Molecular Formula

C12H21ClN2O3S

Molecular Weight

308.83 g/mol

IUPAC Name

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H

InChI Key

AYZPQJDJFCKNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

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